2-(1-Methylcyclopentyl)acetic acid
Description
2-(1-Methylcyclopentyl)acetic acid is a cyclopentane-derived carboxylic acid characterized by a methyl substituent on the cyclopentane ring and an acetic acid side chain. The compound’s cyclopentane backbone reduces ring strain compared to smaller cyclic systems (e.g., cyclopropane), enhancing stability, while the acetic acid group enables hydrogen bonding and solubility in polar solvents .
Properties
IUPAC Name |
2-(1-methylcyclopentyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(6-7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQAIBYWBFMHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602156 | |
| Record name | (1-Methylcyclopentyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933-47-1 | |
| Record name | (1-Methylcyclopentyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylcyclopentyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopentyl)acetic acid typically involves the alkylation of cyclopentanone followed by carboxylation. One common method includes the following steps:
Alkylation: Cyclopentanone is reacted with methyl iodide in the presence of a strong base such as sodium hydride to form 1-methylcyclopentanone.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by reaction with nucleophiles.
Major Products
Oxidation: Formation of 1-methylcyclopentanone.
Reduction: Formation of 2-(1-Methylcyclopentyl)ethanol.
Substitution: Formation of various acyl derivatives.
Scientific Research Applications
2-(1-Methylcyclopentyl)acetic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopentyl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopentane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Research Findings and Trends
- Conformational Rigidity : Cyclopentane/cyclohexane systems offer predictable stereochemistry, making them valuable in drug design (e.g., compound 21’s use in bioactive molecule synthesis) .
- Thermal Stability : Cyclopropane derivatives (e.g., compound 28) require low-temperature storage due to ring strain, whereas cyclopentane analogs are more stable .
Biological Activity
2-(1-Methylcyclopentyl)acetic acid (CAS No. 933-47-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C9H16O2
- Molecular Weight : 156.23 g/mol
- Structural Characteristics : The compound features a cyclopentane ring substituted with a methyl group and an acetic acid moiety, influencing its interaction with biological targets.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacological agent.
The exact mechanism of action for this compound is not fully elucidated. However, based on its structure, it is hypothesized to interact with specific receptors or enzymes, modulating their activity and influencing cellular pathways. Such interactions may lead to therapeutic effects in various conditions.
Pharmacological Effects
Research indicates several pharmacological effects attributed to this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures treated with the compound.
- Analgesic Effects : Animal models have shown that administration of this compound results in reduced pain responses, particularly in acetic acid-induced writhing tests. This suggests potential use as an analgesic agent.
- Neuroprotective Properties : Some studies have indicated that this compound may offer neuroprotective effects, possibly beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory potential in murine models.
- Methodology : Mice were treated with varying doses of the compound prior to induction of inflammation.
- Results : Significant reduction in paw edema was observed compared to control groups, indicating strong anti-inflammatory activity.
-
Analgesic Activity Assessment :
- Objective : To evaluate analgesic effects using the acetic acid-induced writhing test.
- Methodology : Mice were administered doses ranging from 50 mg/kg to 300 mg/kg.
- Results : The highest dose resulted in a 70% reduction in writhing compared to control, suggesting effective analgesic properties.
-
Neuroprotective Study :
- Objective : To investigate neuroprotective effects against oxidative stress.
- Methodology : Neuronal cell lines were exposed to oxidative stressors with and without treatment of the compound.
- Results : Cells treated with this compound exhibited significantly lower levels of apoptosis and oxidative damage markers.
Comparative Analysis
To provide further insight into the compound's biological activity, a comparative analysis with similar compounds was conducted:
| Compound | Anti-inflammatory Activity | Analgesic Activity | Neuroprotective Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Compound A (e.g., Ibuprofen) | Very High | High | Low |
| Compound B (e.g., Aspirin) | High | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
